molecular formula C7H4Br2N2S B3314299 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine CAS No. 951123-03-8

6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine

Cat. No.: B3314299
CAS No.: 951123-03-8
M. Wt: 308 g/mol
InChI Key: UKKGTGYKQPYRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine typically involves the bromination of thiazolo[5,4-b]pyridine derivatives. One common method includes the reaction of 2-(bromomethyl)thiazolo[5,4-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and thiazole ring contribute to its ability to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylthiazolo[5,4-b]pyridine
  • 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
  • Thiazolo[4,5-b]pyridine derivatives

Uniqueness

6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. This compound’s specific structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

6-bromo-2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGTGYKQPYRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
Reactant of Route 2
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
Reactant of Route 3
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.